4,5-dimethyl-2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]thiophene-3-carbonitrile is a complex organic compound characterized by its unique thiophene structure and multiple functional groups. This compound features a thiophene backbone with two methyl groups at the 4 and 5 positions, an amino group linked to a methylidene derivative of 5-methylthiophene at the 2 position, and a carbonitrile group at the 3 position. Its molecular formula is , and it has a molecular weight of approximately 270.4 g/mol.
The synthesis of 4,5-dimethyl-2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]thiophene-3-carbonitrile typically involves several steps:
This compound holds potential applications in various fields:
Interaction studies involving this compound could focus on its binding affinity to biological targets such as enzymes or receptors. Techniques like surface plasmon resonance or isothermal titration calorimetry could be employed to assess these interactions quantitatively. Additionally, molecular docking studies could provide insights into the binding modes and affinities of this compound with various biological macromolecules.
Several compounds share structural similarities with 4,5-dimethyl-2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]thiophene-3-carbonitrile. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Methylthiazole | Structure | Contains a thiazole ring; known for antimicrobial properties. |
| 4-Amino-thiophenol | Structure | Features an amino group directly attached to a thiophenol; used in dye synthesis. |
| 2-Aminothiophene | Structure | Simple amino derivative of thiophene; serves as a precursor for various derivatives. |
The uniqueness of 4,5-dimethyl-2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]thiophene-3-carbonitrile lies in its specific arrangement of methyl groups and the combination of thiophene and carbonitrile functionalities, which may confer distinct chemical reactivity and biological activity compared to these similar compounds.